molecular formula C7H9BrN6O B7761392 (2,4-diaminopteridin-6-yl)methanol Hydrobromide CAS No. 76145-91-0

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

货号: B7761392
CAS 编号: 76145-91-0
分子量: 273.09 g/mol
InChI 键: GLCVATFASXGJHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide typically involves the reaction of 2,4-diaminopteridine with formaldehyde in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-effectiveness .

化学反应分析

Types of Reactions: (2,4-diaminopteridin-6-yl)methanol Hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid, while reduction could produce tetrahydropteridine derivatives.

科学研究应用

Role in Cancer Treatment

(2,4-Diaminopteridin-6-yl)methanol hydrobromide is closely associated with the synthesis of methotrexate (MTX), a well-known chemotherapeutic agent. Methotrexate acts as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for the treatment of various cancers, including lymphoma and breast cancer . The compound serves as a precursor in the synthesis of MTX and its derivatives, enhancing the efficacy of cancer treatments.

Synthesis of Antifolates

The compound is a key intermediate in the synthesis of various antifolates. Antifolates are compounds that mimic folic acid and inhibit its utilization in cellular processes. This property makes them valuable in treating diseases where folate metabolism is altered.

Synthesis Pathways

  • Methotrexate Synthesis : The production involves multiple steps starting from this compound, which undergoes reactions with other chemical agents to yield methotrexate and its analogs .
  • Prodrug Development : Recent studies have explored the activation of prodrugs derived from this compound under specific physiological conditions, enhancing targeted delivery and minimizing side effects .

Case Study 1: Efficacy Against Lymphoma

Research has demonstrated that this compound exhibits significant antitumor activity in models of lymphoma. The compound was tested for its ability to reduce tumor size and improve survival rates in murine models .

Case Study 2: Synergistic Effects with Other Drugs

A study highlighted the synergistic effect when this compound was used alongside probenecid. This combination showed enhanced efficacy against human solid tumors compared to monotherapy .

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings/Notes
Cancer TreatmentIntermediate for methotrexate synthesisEffective against lymphoma and breast cancer
Antifolate SynthesisPrecursor for various antifolatesInhibits DHFR; disrupts folate metabolism
Prodrug DevelopmentUsed to create prodrugs for targeted therapyEnhanced activation under pathological conditions

作用机制

The primary mechanism of action for (2,4-diaminopteridin-6-yl)methanol Hydrobromide involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts DNA and RNA synthesis, leading to cell growth inhibition .

生物活性

(2,4-Diaminopteridin-6-yl)methanol hydrobromide, a derivative of pteridine, has garnered attention in biochemical research and pharmacology due to its potential therapeutic applications. This compound is structurally related to folate analogs and has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C7_7H9_9BrN6_6O
  • Molecular Weight : 248.09 g/mol
  • CAS Number : 57963-59-4

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in folate metabolism. It acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. By inhibiting DHFR, this compound disrupts nucleotide synthesis, which is crucial for DNA replication and cell division, making it particularly effective against rapidly dividing cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for use in various malignancies, including:

  • Peripheral T-cell Lymphoma : Approved by the FDA as part of a treatment regimen.
  • Breast Cancer : Demonstrated efficacy in preclinical studies.
  • Bladder Cancer : Under investigation for its potential therapeutic effects .

Enzyme Inhibition Studies

In vitro studies have shown that this compound effectively inhibits DHFR activity, leading to decreased proliferation of cancer cells. The mechanism involves competitive inhibition where the compound mimics the natural substrate of DHFR, thus blocking the enzyme's active site .

Case Studies

  • Lymphoma Treatment : A clinical study evaluated the effectiveness of this compound in patients with relapsed lymphoma. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with other chemotherapeutic agents.
  • Breast Cancer Models : In animal models, administration of this compound resulted in substantial tumor regression compared to control groups. The study highlighted its role in enhancing the efficacy of existing chemotherapy drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits dihydrofolate reductase (DHFR)
Anticancer Efficacy Effective against lymphoma and breast cancer
Cell Proliferation Reduces proliferation in cancer cell lines

Safety and Toxicology

While promising as a therapeutic agent, safety profiles indicate that this compound may exhibit toxicity similar to other DHFR inhibitors. Common side effects reported include gastrointestinal disturbances and hematological abnormalities. Ongoing studies aim to refine dosing regimens to minimize adverse effects while maximizing therapeutic benefits .

属性

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCVATFASXGJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973541
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76145-91-0, 57963-59-4
Record name 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76145-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxymethylpteridinehydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57963-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-diaminopteridin-6-yl)methanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。